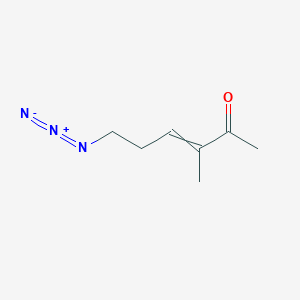![molecular formula C42H68O4Sn B14206798 Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane CAS No. 826990-26-5](/img/structure/B14206798.png)
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane is an organotin compound characterized by its unique structure, which includes two dioctyl groups and two 2-[4-(2-methylpropyl)phenyl]propanoyl groups attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with 2-[4-(2-methylpropyl)phenyl]propanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. Additionally, industrial methods would focus on optimizing reaction conditions to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The dioctyl groups or the 2-[4-(2-methylpropyl)phenyl]propanoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tin center can coordinate with various ligands, influencing the activity of these biological molecules. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(tri-n-butyltin) oxide: Another organotin compound with similar catalytic properties.
Dioctyltin dichloride: Shares the dioctyl groups but differs in its reactivity and applications.
Tributyltin chloride: Known for its use in antifouling paints but has different biological activity.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a catalyst in various reactions and its potential biological activity make it a compound of significant interest in both research and industrial applications.
Propriétés
Numéro CAS |
826990-26-5 |
|---|---|
Formule moléculaire |
C42H68O4Sn |
Poids moléculaire |
755.7 g/mol |
Nom IUPAC |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-dioctylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C8H17.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-3-5-7-8-6-4-2;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
HOBFNWVWAAPFEG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(C)C1=CC=C(C=C1)CC(C)C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


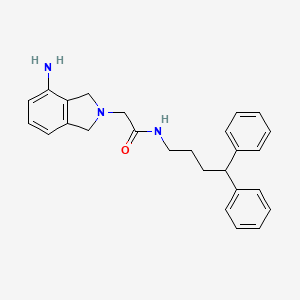


![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
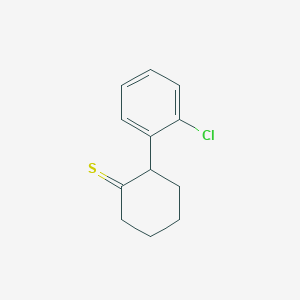
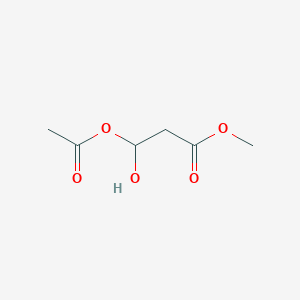

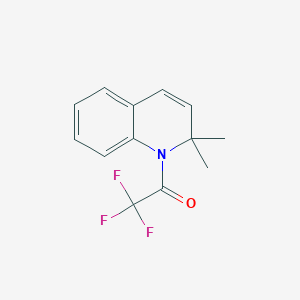
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
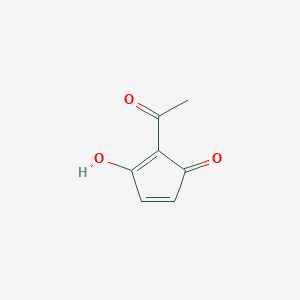

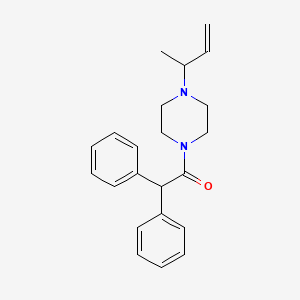
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
